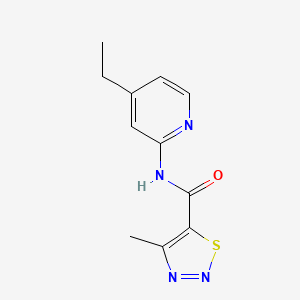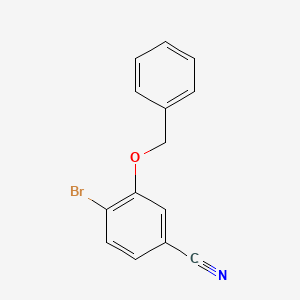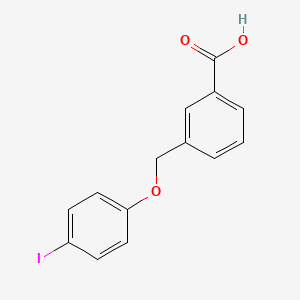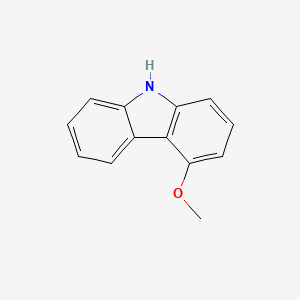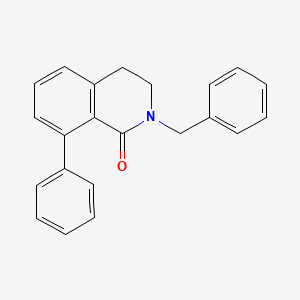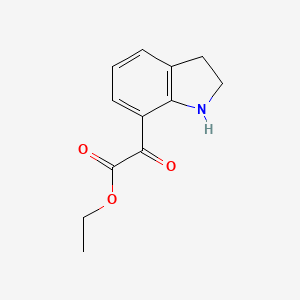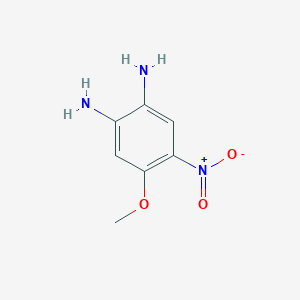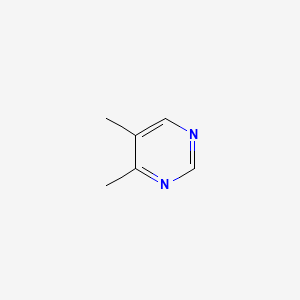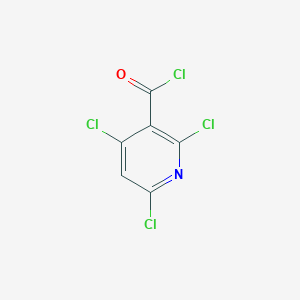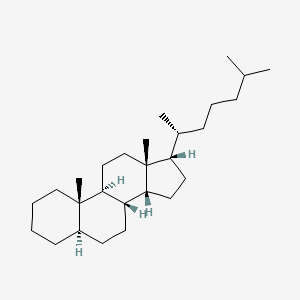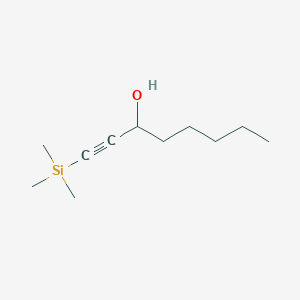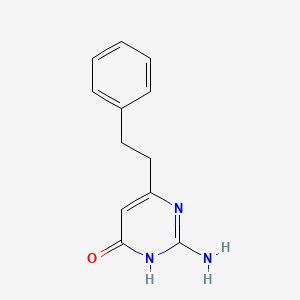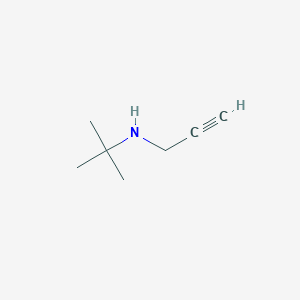
tert-butyl(prop-2-yn-1-yl)amine
Overview
Description
tert-Butyl(prop-2-yn-1-yl)amine: is an organic compound with the molecular formula C7H13N . It is a member of the propargylamine family, characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an amine. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to target fungal pathogens, particularly candida spp .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes .
Biochemical Pathways
Related compounds have been found to inhibit the biosynthesis of ergosterol in yeast cells, which is a critical component of fungal cell membranes .
Pharmacokinetics
It’s worth noting that the reversible attachment of a small-molecule drug to a carrier can improve pharmacokinetics and the therapeutic index .
Result of Action
Related compounds have shown potent antifungal activity against candida spp, including several multidrug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(prop-2-yn-1-yl)amine can be synthesized through several methods. One common approach involves the A3 coupling reaction , which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by a transition metal such as copper or ruthenium . For instance, the reaction of cyclohexanone, an amine, and an alkyne in the presence of copper(II) chloride at 110°C under solvent-free conditions yields this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted propargylamines depending on the nucleophile used
Scientific Research Applications
tert-Butyl(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Propargylamines, including this compound, are studied for their potential neuroprotective effects and their role as monoamine oxidase inhibitors (MAOIs).
Comparison with Similar Compounds
tert-Butyl(prop-2-yn-1-yl)amine can be compared with other propargylamines such as:
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAOI with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: An MAOI used to treat Parkinson’s disease and major depressive disorder.
Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and selectivity in various reactions .
Properties
IUPAC Name |
2-methyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-5-6-8-7(2,3)4/h1,8H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYSEXNJLYHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287924 | |
| Record name | n-tert-butylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-49-3, 20412-53-7 | |
| Record name | NSC53429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-tert-butylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


